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molecular formula C13H18O B3380861 (4-Cyclohexylphenyl)methanol CAS No. 208259-47-6

(4-Cyclohexylphenyl)methanol

Cat. No. B3380861
M. Wt: 190.28 g/mol
InChI Key: SMHACOFUYOUOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163952B2

Procedure details

Under a nitrogen stream, tetrahydrofuran (1.2 L, 15.0 v/w) was added to 4-cyclohexylbenzoic acid (80.0 g, 0.382 mol) and then isobutyl chlorocarbonate (52.0 ml, 0.401 mol) was added. Triethylamine (56.0 ml, 0.401 mol) was added to the reaction mixture with stirring under ice-cooling and the mixture was stirred at the same temperature for 30 min. The resulting precipitate was collected by filtration. To a suspension of sodium borohydride (58.0 g, 1.53 mol) in tetrahydrofuran (160 ml, 2.0 v/w) prepared in a different reaction vessel was carefully added the above-mentioned filtrate with stirring under ice-cooling under a nitrogen stream. After stirring at room temperature for 1.5 hr, distilled water (160 ml, 2.0 v/w) was added with stirring under ice-cooling. After stirring under ice-cooling for 20 min, 2N-hydrochloric acid (825 ml, 4.3 eq) was added. After stirring at room temperature for 30 min, the mixture was extracted with ethyl acetate (400 ml) and the organic layer was washed successively with distilled water (100 ml), 2N-aqueous sodium hydroxide solution (100 ml), distilled water (100 ml) and saturated brine (100 ml), and dried over magnesium sulfate (70 g). After filtration and solvent evaporation, the residue was dried in vacuo to give the title compound (63.8 g, yield 87.8%) as a white solid.
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
825 mL
Type
reactant
Reaction Step Four
Quantity
80 g
Type
reactant
Reaction Step Five
Quantity
1.2 L
Type
solvent
Reaction Step Five
Yield
87.8%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11](O)=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(Cl)(=O)OCC(C)C.C(N(CC)CC)C.[BH4-].[Na+].Cl>O1CCCC1>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:11][OH:12])=[CH:14][CH:15]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:3.4|

Inputs

Step One
Name
Quantity
52 mL
Type
reactant
Smiles
C(OCC(C)C)(=O)Cl
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
58 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
825 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
80 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
prepared in a different reaction vessel
ADDITION
Type
ADDITION
Details
was carefully added the above-mentioned filtrate
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling under a nitrogen stream
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1.5 hr
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
distilled water (160 ml, 2.0 v/w)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (400 ml)
WASH
Type
WASH
Details
the organic layer was washed successively with distilled water (100 ml), 2N-aqueous sodium hydroxide solution (100 ml)
DISTILLATION
Type
DISTILLATION
Details
distilled water (100 ml) and saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (70 g)
FILTRATION
Type
FILTRATION
Details
After filtration and solvent evaporation
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 63.8 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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